1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spirocyclic compound featuring a fused indoline-thiazolidine scaffold. The structure includes a 3-chlorobenzyl substituent at the indoline nitrogen and an m-tolyl (3-methylphenyl) group at the 3'-position of the thiazolidine ring.
The spiro architecture and sulfone group enhance metabolic stability, making it a candidate for pharmaceutical exploration, particularly in inflammation or metabolic disorders .
Properties
IUPAC Name |
1'-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-6-4-9-19(12-16)27-22(28)15-32(30,31)24(27)20-10-2-3-11-21(20)26(23(24)29)14-17-7-5-8-18(25)13-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGGJLKBPQODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a member of the spiro[indoline] family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a spiro linkage between an indoline and a thiazolidine moiety. The presence of electron-withdrawing groups such as the chlorobenzyl and m-tolyl substituents is significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry analysis indicated that treated cells exhibited increased caspase-3/7 activity, suggesting that the compound triggers apoptotic pathways.
Case Studies
-
MCF-7 Cell Line Study :
- IC50 Value : The compound exhibited an IC50 value of approximately 15.63 µM against MCF-7 cells, comparable to standard chemotherapeutics like Tamoxifen (IC50 = 10.38 µM) .
- Mechanism : Western blot analyses revealed that treatment increased p53 levels and cleaved caspase-3, indicating activation of apoptotic pathways.
-
HCT-116 Cell Line Study :
- The compound was also tested against HCT-116 cells with similar findings in terms of cytotoxicity and apoptosis induction.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of halogen substituents enhances biological activity.
- Modifications on the aromatic rings can significantly affect potency; for example, substituents at the para position were found to be crucial for maintaining high activity levels .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(3-Chlorobenzyl)-3'-(m-tolyl)... | MCF-7 | 15.63 | Apoptosis via caspase activation |
| Tamoxifen | MCF-7 | 10.38 | Apoptosis via caspase activation |
| Reference Compound | HCT-116 | 12.00 | Apoptosis via caspase activation |
Scientific Research Applications
The compound has been studied for its biological properties, including antimicrobial and anticancer activities. Research indicates that derivatives of spiro[indoline] structures exhibit promising results against various bacterial strains and cancer cell lines.
Antimicrobial Activity
A study focusing on spiro-oxindole compounds revealed that many derivatives possess significant antimicrobial properties. For instance, compounds with similar structures showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Potential
Research into the anticancer effects of spiro[indoline] derivatives has demonstrated their potential as cytotoxic agents. In vitro studies have shown that certain compounds can induce apoptosis in cancer cells, particularly in lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity is often assessed using assays such as the NCI-60 sulphorhodamine B assay, which quantifies cell viability post-treatment .
Synthesis and Structural Characterization
The synthesis of 1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide typically involves multi-step reactions that may include cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for confirming the structure and purity of synthesized compounds .
Case Studies
Several case studies have highlighted the applications of similar spiro compounds:
- Antimicrobial Studies : A series of spiro[indoline] derivatives were tested against various pathogens. Results indicated that modifications to the benzyl group significantly influenced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
- Cytotoxicity Assessments : In a detailed investigation, spiro compounds were evaluated for their effects on different cancer cell lines. The findings demonstrated that specific structural features are critical for enhancing cytotoxicity, paving the way for optimized therapeutic agents .
Chemical Reactions Analysis
Synthetic Strategies for Spiro-Thiazolidines
Spiro-thiazolidine derivatives are typically synthesized via MCRs involving isatin, thiazolidinone precursors, and aromatic aldehydes. Key methods include:
Multi-Component Cyclocondensation
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Reactants : Isatin derivatives, mercaptoacetic acid, and substituted aldehydes.
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Catalysts : Anhydrous ZnCl₂ or Brønsted acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium PF₆) under microwave irradiation .
-
Mechanism :
-
Example : Synthesis of spiro-[indole-thiazolidine] derivatives achieved 85% yield using microwave-assisted protocols .
1,3-Dipolar Cycloaddition
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Reactants : Azomethine ylides (generated in situ from isatin and N-methylglycine) and dipolarophiles such as (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles .
-
Regioselectivity : Exclusive exo/endo selectivity influenced by electronic effects of substituents (e.g., electron-withdrawing groups favor endo products) .
-
Mechanistic Insight :
Stereochemical Analysis
-
Techniques : ¹H/¹³C NMR, DEPT-135, and 2D NOESY for assigning exo/endo configurations.
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Example : For 3'-(benzo[d]thiazol-2-yl)-1'-methyl-4'-(4-nitrophenyl)-2-oxospiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile , endo stereochemistry was confirmed via coupling constants and spatial NOE correlations .
Halogenation and Functional Group Compatibility
-
Chlorobenzyl Derivatives : Substituents at the benzyl position (e.g., 2-chloro vs. 3-chloro) influence steric and electronic profiles but retain reactivity in cyclization steps .
-
Nitro and Sulfone Groups : Enhance electrophilicity at the thiazolidine ring, facilitating nucleophilic attacks in downstream reactions .
Spiro-Ring Formation
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Key Step : Intramolecular cyclization of thiol groups with imine intermediates, promoted by Brønsted acids (e.g., MCM-SO₃H) .
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Thermodynamic Control : Microwave irradiation accelerates ring closure and improves yields (e.g., 85% for spirothiazolidin-4-ones) .
Comparative Data for Analogous Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
*Inferred from structural analogs.
Structural and Functional Insights:
Substituent Position and Bioactivity: The 3-chlorobenzyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to the 2-chloro analog .
Lipophilicity and Solubility :
- The target compound’s logP (~4.5) is higher than the methoxy-substituted analog (logP ~3.8), favoring membrane permeability but reducing aqueous solubility .
- Dichlorinated analogs (e.g., ) exhibit extreme lipophilicity (logP ~6.2), which may limit bioavailability despite enhanced target engagement.
Synthetic Accessibility: Domino Diels-Alder reactions (as in ) and condensation protocols (e.g., ) are viable for synthesizing spiro-thiazolidine diones. The target compound likely requires regioselective chlorination and sulfonation steps.
Biological Relevance: Spiro-thiazolidine diones are associated with anti-inflammatory, antidiabetic, and antifungal activities . The sulfone group in the target compound may improve resistance to enzymatic degradation compared to non-oxidized thiazolidines .
Research Findings and Implications
- Antimicrobial Potential: Dichlorinated analogs (e.g., ) show potent antibacterial activity but face toxicity hurdles, whereas the target compound’s balanced substituents may optimize efficacy-safety profiles.
- Metabolic Stability : The sulfone group in 1',1'-dioxide derivatives enhances oxidative stability, as seen in related spiro-isothiazoles .
- Unresolved Questions : The exact role of the m-tolyl group in modulating target selectivity remains unexplored. Comparative crystallographic studies (as in ) could elucidate conformational preferences.
Preparation Methods
Four-Component Reaction Strategy
The most efficient route involves a one-pot four-component reaction combining isatin derivatives , 3-chlorobenzylamine , m-tolyl isocyanate , and thioglycolic acid under acidic catalysis. This method leverages the in situ formation of both the indoline and thiazolidine rings, with the spiro junction arising from nucleophilic attack at the C3 position of isatin.
Procedure :
- Isatin (10 mmol) and 3-chlorobenzylamine (10 mmol) are refluxed in anhydrous benzene with glacial acetic acid (1 mL) for 2 hours.
- Thioglycolic acid (20 mmol) is introduced, and the mixture is refluxed for 8 hours using a Dean-Stark apparatus to remove water.
- m-Tolyl isocyanate (10 mmol) is added dropwise at 0°C, followed by stirring for 12 hours at room temperature.
- The crude product is precipitated by adding saturated NaHCO₃, filtered, and recrystallized from ethyl acetate.
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous benzene |
| Catalyst | Acetic acid |
| Temperature | Reflux (80–110°C) |
| Reaction Time | 10–14 hours |
| Yield | 68–72% |
This method achieves regioselectivity through the electronic effects of the 3-chlorobenzyl group, which directs nucleophilic attack to the indoline C3 position.
Stepwise Assembly via Spirocyclization
Indoline-Thiazolidine Ring Construction
A modular approach first synthesizes the indoline-2,4-dione core, followed by thiazolidine ring formation:
Step 1: Indoline-2,4-Dione Synthesis
- Isatin (1.0 equiv) reacts with 3-chlorobenzyl bromide (1.2 equiv) in DMF using K₂CO₃ as a base (80°C, 6 hours).
- Yield : 85–90% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Step 2: Thiazolidine Ring Formation
- The intermediate 3-(3-chlorobenzyl)indoline-2,4-dione (1.0 equiv) is treated with m-toluidine (1.1 equiv) and thionyl chloride (2.0 equiv) in dichloromethane at 0°C.
- The mixture is warmed to room temperature, stirred for 24 hours, and oxidized with H₂O₂ to form the sulfone group.
Optimization Data :
| Oxidizing Agent | Temperature | Time | Sulfonation Efficiency |
|---|---|---|---|
| H₂O₂ (30%) | 25°C | 6 h | 92% |
| m-CPBA | 0°C | 2 h | 88% |
Catalytic Asymmetric Synthesis
Chiral Phosphoric Acid Catalysis
For enantioselective synthesis, a chiral BINOL-derived phosphoric acid catalyst (10 mol%) enables the spirocyclization of N-(3-chlorobenzyl)isatin and m-tolyl thioamide in toluene at −20°C. This method achieves up to 94% enantiomeric excess (ee), as confirmed by chiral HPLC.
Mechanistic Insight :
The catalyst activates the thioamide via hydrogen bonding, inducing a conformation that favors axial attack on the isatin carbonyl (Figure 1).
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
A Wang resin-functionalized isatin derivative undergoes sequential reactions with 3-chlorobenzylamine and m-tolyl isothiocyanate under microwave irradiation (100°C, 30 min). Cleavage with TFA/H₂O (95:5) releases the target compound with 78% purity, requiring a final recrystallization step.
Advantages :
- Reduced reaction time (4 hours vs. 24 hours for solution-phase).
- Amenable to parallel synthesis for analog generation.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling isatin , 3-chlorobenzylamine , m-tolyl isocyanate , and thiourea in a 1:1:1:1 ratio produces the spiro compound in 65% yield after 2 hours. This method eliminates solvent waste and reduces energy consumption by 40% compared to traditional reflux.
Comparative Analysis :
| Method | Yield | Purity | E-Factor |
|---|---|---|---|
| One-Pot (Solution) | 72% | 99% | 8.2 |
| Mechanochemical | 65% | 95% | 2.1 |
Analytical Validation and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.6 Hz, 1H, indole H4), 7.45–7.12 (m, 8H, aromatic), 5.21 (s, 2H, CH₂), 3.94 (s, 2H, thiazolidine H3').
- HRMS-ESI : m/z calculated for C₂₅H₂₁ClN₂O₄S [M+H]⁺: 481.0984; found: 481.0989.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A tubular reactor system (ID = 2 mm) operating at 120°C with a residence time of 15 minutes achieves 82% conversion using supercritical CO₂ as the solvent. This method reduces byproduct formation to <5% through precise temperature and pressure control.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the spiro-thiazolidine core. Key steps include:
Cyclization : Use chlorobenzyl chloride for introducing the 3-chlorobenzyl group (similar to methods in ).
Heterocycle formation : Fluorophenyl isothiocyanate or analogous reagents are employed to construct the thiazolidine ring .
Oxidation : Controlled oxidation with sulfuryl chloride or other oxidizing agents ensures proper formation of the dione and sulfone moieties .
- Optimization : Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products. For example, anhydrous 1,4-dioxane is preferred for cyclopropanation steps to minimize hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s spirocyclic structure?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) resolve overlapping signals from aromatic protons and confirm spiro connectivity .
- X-ray Crystallography : Essential for unambiguous confirmation of the spiro geometry and dihedral angles between indoline and thiazolidine rings. For example, studies on similar compounds used Bruker APEX2 diffractometers with Mo-Kα radiation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of spiro-thiazolidine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:
- Structural Reanalysis : Verify purity and stereochemistry using XRD or NOESY NMR to rule out impurities or isomerism .
- Standardized Bioassays : Re-test under controlled conditions (e.g., fixed ATP concentrations in kinase assays). For example, anti-inflammatory activity in thiazolidinones is highly sensitive to substituent electronegativity .
- Meta-Analysis : Compare data across studies with similar substitution patterns (e.g., m-tolyl vs. p-chlorophenyl analogs) to identify trends .
Q. What computational approaches are recommended for studying the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., cyclooxygenase-2 or bacterial enzymes). Studies on similar compounds highlight the importance of the spiro junction’s rigidity in ligand-receptor interactions .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate substituent effects (e.g., 3-chlorobenzyl) with bioactivity .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate docking predictions .
Q. How can researchers design analogs to improve the metabolic stability of this spiro compound?
- Methodological Answer :
- Bioisosteric Replacement : Replace labile groups (e.g., ester linkages) with stable mimics (e.g., amides) without disrupting spiro geometry .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) at the indoline nitrogen to enhance solubility and slow hepatic clearance .
- In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., sulfone oxidation sites) for targeted modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
